molecular formula C23H31N3O3S B11194759 5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Cat. No.: B11194759
M. Wt: 429.6 g/mol
InChI Key: LVMOSXCKTREQLL-UHFFFAOYSA-N
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Description

5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl group, a hydroxy group, and a piperidinyl ethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an aluminum chloride catalyst.

    Hydroxylation: The hydroxy group can be introduced by hydroxylation of the appropriate intermediate using a suitable oxidizing agent such as hydrogen peroxide.

    Introduction of the Piperidinyl Ethyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl ethyl sulfanyl group is introduced using 2-chloro-2-(piperidin-1-yl)ethyl sulfide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinyl ethyl sulfanyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

    Hydrolysis: Formation of carboxylic acids or amines.

Scientific Research Applications

5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinyl ethyl sulfanyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidinyl ethyl sulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimidin-4-one

InChI

InChI=1S/C23H31N3O3S/c1-4-5-9-19-21(28)24-23(30-15-20(27)25-12-7-6-8-13-25)26(22(19)29)18-11-10-16(2)17(3)14-18/h10-11,14,28H,4-9,12-13,15H2,1-3H3

InChI Key

LVMOSXCKTREQLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N(C1=O)C2=CC(=C(C=C2)C)C)SCC(=O)N3CCCCC3)O

Origin of Product

United States

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